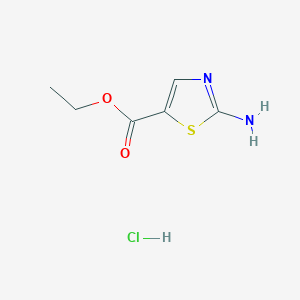

Ethyl 2-aminothiazole-5-carboxylate hydrochloride

説明

特性

IUPAC Name |

ethyl 2-amino-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNIBACOPWYWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595997 | |

| Record name | Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162849-96-9 | |

| Record name | Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclocondensation of Ethyl 3-Ethoxyacrylate with Urea

This method, described in a 2020 synthesis protocol, utilizes ethyl 3-ethoxyacrylate and urea under catalytic conditions to form the thiazole core.

Reaction Conditions and Parameters

| Parameter | Specification |

|---|---|

| Solvent System | Tetrahydrofuran (THF)/Water (6:1 v/v) |

| Catalyst | Nano-copper powder (10 wt%) |

| Reagents | Ethyl 3-ethoxyacrylate (100 mmol), urea (200 mmol), potassium sulfide (300 mmol) |

| Temperature | 55°C |

| Duration | 1.5 hours |

| Workup | Dichloromethane extraction, ethanol recrystallization |

| Yield | 95.7% |

| Purity | 99.34% |

The reaction proceeds via nucleophilic attack of urea on the α,β-unsaturated ester, followed by cyclization facilitated by potassium sulfide. Nano-copper enhances reaction efficiency by promoting electron transfer, reducing side reactions. Post-reaction, the crude product is extracted into dichloromethane and recrystallized from ethanol, yielding a high-purity crystalline solid.

Mechanistic Insights

-

Nucleophilic Addition : Urea attacks the β-carbon of ethyl 3-ethoxyacrylate, forming a transient enamine intermediate.

-

Cyclization : Sulfide ions mediate thiazole ring closure, eliminating ethanol and ammonia.

-

Aromatization : Dehydrogenation stabilizes the thiazole ring, driven by the electron-deficient nature of the intermediate.

This method’s advantages include short reaction times (1.5 hours) and compatibility with industrial-scale operations due to mild conditions (55°C).

Conversion to Hydrochloride Salt

The hydrochloride salt is obtained by treating the base compound with hydrochloric acid, a standard salification process in organic synthesis.

Protocol for Hydrochloride Formation

-

Acidification : Ethyl 2-aminothiazole-5-carboxylate is dissolved in anhydrous ethanol.

-

HCl Introduction : Gaseous HCl is bubbled through the solution until precipitation initiates.

-

Crystallization : The mixture is cooled to 0–5°C, and the precipitate is collected via vacuum filtration.

-

Drying : The solid is dried under reduced pressure (40–50°C) to constant mass.

Key Considerations

-

Solvent Choice : Ethanol ensures solubility of the base while minimizing ester hydrolysis.

-

Stoichiometry : A 1:1 molar ratio of base to HCl prevents over-acidification.

-

Purity Control : Residual solvents are removed via azeotropic distillation with toluene.

The hydrochloride salt typically exhibits a melting point of 172–173°C, consistent with literature values.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency, safety, and reproducibility.

Optimized Industrial Protocol

| Parameter | Specification |

|---|---|

| Batch Size | 100 kg base compound |

| Reactor Type | Glass-lined stirred-tank reactor |

| HCl Delivery | Aqueous HCl (37%) added dropwise |

| Temperature Control | Jacketed cooling (0–5°C) |

| Drying | Fluidized-bed dryer (40°C, 15 mmHg) |

| Yield | 92–95% |

Industrial processes employ continuous crystallization systems to enhance throughput. Quality control includes HPLC analysis for residual solvents (e.g., THF < 600 ppm) and titrimetric determination of HCl content (19–21% w/w).

Comparative Analysis of Methods

Efficiency and Scalability

| Metric | Cyclocondensation Method | Alternative Routes |

|---|---|---|

| Reaction Time | 1.5 hours | 5–5.5 hours |

| Temperature | 55°C | 60–70°C |

| Catalyst Cost | Moderate (nano-Cu) | Low (Na₂CO₃) |

| Purity | >99% | >98% |

| Industrial Feasibility | High | Moderate |

The cyclocondensation method offers superior time efficiency and purity, making it preferable for GMP-compliant production. Traditional routes using thiourea and haloesters , while robust, require longer reaction times and higher temperatures, increasing energy costs.

化学反応の分析

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) at the 2-position participates in nucleophilic substitution reactions, forming derivatives with enhanced pharmacological profiles:

a. Acylation Reactions

-

Reacts with acyl chlorides or activated carboxylic acids to form amides. For example, coupling with 2-chloro-6-methylaniline derivatives under HATU/DIPEA conditions yields antitumor agents like dasatinib intermediates .

-

Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in DMF/DMAP produces ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate, a key intermediate for further functionalization .

b. Alkylation Reactions

-

Alkyl halides react with the amino group to form N-alkylated thiazoles, though steric hindrance may limit reactivity with bulky substrates .

Ester Hydrolysis and Functionalization

The ethyl ester at the 5-position undergoes hydrolysis under basic conditions:

| Reaction Conditions | Product | Yield | Purity | Source |

|---|---|---|---|---|

| NaOH (45 eq), MeOH/H₂O (2:5), 55°C | 2-Aminothiazole-5-carboxylic acid | 89% | 99.79% | |

| LiOH, THF/H₂O (1:1), rt | Acid intermediates for amide coupling | 72–97% | >95% |

Hydrolyzed products serve as precursors for carboxamide synthesis via activation (e.g., HOBt/EDC) and coupling with amines .

Condensation Reactions

The amino group forms Schiff bases with aldehydes/ketones:

-

Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis to yield imine derivatives .

-

Condensation with β-ethoxyacryloyl chloride forms β-ethoxyacrylamides, intermediates for thiazole ring expansion .

Cyclization and Heterocycle Formation

a. Thiazole Ring Modifications

-

Electrophilic bromination at the α-position using N-bromosuccinimide (NBS) generates α-bromo intermediates, enabling cyclization with thiourea to form fused thiazole systems .

b. Imidazo[2,1-b]thiazole Synthesis

-

Reacts with 2-chloro-1-(2,3-dihydrobenzo[b] dioxin-6-yl)ethanone in ethanol under reflux to form ethyl 6-(2,3-dihydrobenzo[b] dioxin-5-yl)imidazo[2,1-b]thiazole-2-carboxylate, a scaffold with antioxidant activity .

Industrial and Scalable Reactions

Stability and Reaction Limitations

科学的研究の応用

Medicinal Chemistry

Ethyl 2-aminothiazole-5-carboxylate hydrochloride serves as a crucial building block in the synthesis of novel bioactive molecules. Its derivatives have been explored for their potential as:

- Anticancer Agents : Several studies have demonstrated the anticancer properties of ethyl 2-aminothiazole derivatives. For instance, compounds derived from this structure have shown significant activity against various cancer cell lines, including melanoma and pancreatic cancer, with mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Agents : The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Research indicates that it can inhibit the growth of various pathogens, contributing to its potential use in treating infectious diseases.

- Enzyme Inhibitors : this compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as a phosphodiesterase type 5 (PDE5) inhibitor, which could be relevant in treating erectile dysfunction and pulmonary hypertension .

Synthetic Applications

The compound is widely used in organic synthesis due to its versatility and reactivity:

- Synthesis of Heterocycles : this compound is utilized as a precursor for synthesizing various heterocyclic compounds. Its thiazole ring structure allows for multiple substitution reactions, leading to a wide array of derivatives with enhanced biological properties.

- Polymer-Supported Synthesis : Recent studies have explored polymer-supported methods for synthesizing aminothiazoles, including ethyl 2-aminothiazole derivatives. This approach enhances reaction efficiency and simplifies purification processes .

Anticancer Activity

A study highlighted the anticancer effects of ethyl 2-aminothiazole derivatives on melanoma cells. The findings indicated that these compounds could induce apoptosis at low concentrations (IC50 < 10 µM) while exhibiting minimal toxicity towards normal cells. This suggests a selective action that could be beneficial in cancer therapy.

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 2-aminothiazole-5-carboxylate | Melanoma | <10 | Induction of apoptosis |

| Ethyl 2-aminothiazole-5-carboxylate | Pancreatic Cancer | <15 | Cell cycle arrest in S phase |

| Ethyl 2-aminothiazole-5-carboxylate | Chronic Myeloid Leukemia | <12 | Apoptotic and autophagic cell death |

Antimicrobial Activity

Research has shown that ethyl 2-aminothiazole derivatives possess significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

作用機序

The mechanism of action of ethyl 2-aminothiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it can act as a ligand for estrogen receptors and adenosine receptor antagonists. Additionally, it inhibits bacterial enzymes involved in peptidoglycan synthesis, leading to bacterial cell death . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.

類似化合物との比較

Ethyl 2-aminothiazole-5-carboxylate hydrochloride can be compared with other 2-aminothiazole derivatives:

2-Aminothiazole-4-carboxylate: Similar in structure but differs in the position of the carboxylate group.

2-Aminothiazole-5-carboxylic Acid: Lacks the ethyl ester group, which affects its solubility and reactivity.

2-Aminothiazole-4-carboxamide: Contains an amide group instead of an ester, leading to different biological activities.

These comparisons highlight the unique properties of this compound, such as its enhanced solubility and reactivity due to the presence of the ethyl ester group.

生物活性

Ethyl 2-aminothiazole-5-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, anti-inflammatory, and antioxidant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of this compound

This compound is characterized by a thiazole ring structure, which is known for conferring various pharmacological properties. The compound's molecular formula is CHClNOS, with a molecular weight of approximately 227.67 g/mol. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for biological applications.

Antimicrobial Activity : Research indicates that ethyl 2-aminothiazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has been evaluated for its efficacy against both bacterial and fungal strains, demonstrating promising results in inhibiting growth and proliferation.

Anticancer Properties : this compound has shown potent cytotoxic effects against multiple cancer cell lines. In vitro studies have reported nanomolar inhibitory activity against human cancerous cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest through the modulation of specific signaling pathways .

Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Studies have indicated that it can reduce the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), which is critical in inflammatory responses. This reduction is linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), making it a candidate for further therapeutic exploration in inflammatory diseases .

Antioxidant Activity : Ethyl 2-aminothiazole derivatives have demonstrated antioxidant capabilities, which are essential for mitigating oxidative stress in biological systems. This activity contributes to their overall protective effects against cellular damage and inflammation .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Activity : A study evaluated a series of 2-aminothiazole derivatives, including this compound, against various human tumor cell lines. The compound exhibited an IC50 value as low as 0.78 µM against K562 leukemia cells, indicating strong antitumor potential . Mechanistic studies revealed that it induces apoptosis through caspase activation and modulation of Bcl-2 family proteins.

- Inflammation Models : In vivo models demonstrated that compounds derived from ethyl 2-aminothiazole significantly reduced inflammatory markers in murine models of arthritis. The compounds showed a correlation between structural modifications and anti-inflammatory potency, suggesting that specific substituents enhance biological activity .

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate that ethyl 2-aminothiazole derivatives possess favorable absorption and distribution characteristics with low toxicity profiles in normal cells compared to cancer cells. This selectivity is crucial for developing targeted therapies with minimal side effects .

Q & A

Q. What are the standard synthetic protocols for preparing ethyl 2-aminothiazole-5-carboxylate and its derivatives?

The compound is typically synthesized via electrophilic α-bromination of ethyl β-ethoxyacrylate using -bromosuccinimide (NBS), followed by cyclization with thiourea to form the thiazole ring . For derivatives like -Boc-protected analogs, ethyl 2-aminothiazole-5-carboxylate is reacted with di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane and triethylamine, yielding 59.5% after purification . Key steps include:

- Bromination of β-ethoxyacrylate intermediates.

- Thiazole ring formation under aqueous or alcoholic conditions.

- Protection/deprotection strategies for functional group compatibility.

Q. Which analytical methods are most reliable for characterizing ethyl 2-aminothiazole-5-carboxylate hydrochloride?

- NMR Spectroscopy : and NMR are critical for confirming hydrogen and carbon environments, such as distinguishing aromatic thiazole protons (δ ~6.5–7.5 ppm) and ester carbonyl carbons (δ ~165–170 ppm) .

- X-ray Crystallography : Used to resolve molecular geometry, including bond angles and dihedral angles (e.g., C–S–C in the thiazole ring: ~85–90°) .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for derivatives) .

Advanced Research Questions

Q. How can steric hindrance during coupling reactions of ethyl 2-aminothiazole-5-carboxylate derivatives be mitigated?

Coupling with sterically hindered anilines (e.g., 2-chloro-6-methylaniline) often fails due to limited accessibility of the amine group. A workaround involves synthesizing β-ethoxyacrylamide intermediates first, bypassing the need for direct coupling. This approach avoids protection/deprotection steps and hazardous reagents like -BuLi . Key considerations:

- Pre-forming acrylamide intermediates to reduce steric clashes.

- Optimizing reaction solvents (e.g., methyl ethyl ketone for improved solubility) .

Q. What strategies resolve contradictions in crystallographic data for Boc-protected derivatives?

Discrepancies in bond lengths or angles may arise from crystal packing effects or dynamic disorder. Refinement using SHELX software (e.g., SHELXL) with riding hydrogen models () and anisotropic displacement parameters for non-H atoms improves accuracy .

Q. How is ethyl 2-aminothiazole-5-carboxylate utilized in structure-activity relationship (SAR) studies for drug discovery?

The compound serves as a core intermediate for derivatization, enabling systematic exploration of:

- Electron-withdrawing groups : Nitro or halogen substituents enhance binding to targets like SIRT1 (e.g., imidazo[1,2-b]thiazole derivatives with IC₅₀ values <1 μM) .

- Hydrophobic interactions : Alkyl or aryl groups improve membrane permeability . Example workflow:

- Coupling with anilines or amines to generate carboxamides.

- Functionalization via ester hydrolysis or reduction to alcohols .

Q. What are the challenges in scaling up the synthesis of ethyl 2-aminothiazole-5-carboxylate derivatives?

- Safety : Large-scale use of NaH or -BuLi poses fire/explosion risks. Alternative routes using β-ethoxyacrylamide intermediates eliminate these hazards .

- Yield optimization : Competitive bromination at amide nitrogens vs. α-positions requires precise stoichiometric control (e.g., NBS:substrate ratio = 1:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。